4-(Acetylamino)phenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate
Description
4-(Acetylamino)phenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate is a synthetic ester derivative featuring a benzodioxine core fused to a carboxylate group. The compound’s structure includes a 2,3-dihydro-1,4-benzodioxine ring system esterified with a 4-(acetylamino)phenyl moiety. This acetylamino group introduces hydrogen-bonding capacity and polarity, distinguishing it from simpler alkyl esters like ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate (CAS 4739-94-0) .
Properties
IUPAC Name |
(4-acetamidophenyl) 2,3-dihydro-1,4-benzodioxine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-11(19)18-12-6-8-13(9-7-12)22-17(20)16-10-21-14-4-2-3-5-15(14)23-16/h2-9,16H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDICYIIPUNKST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2COC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Acetylamino)phenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate typically involves multiple steps, starting with the reaction of 4-aminophenol with acetic anhydride to form 4-acetamidophenol. This intermediate is then reacted with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid chloride to yield the final product.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors under controlled conditions. The reaction parameters, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(Acetylamino)phenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted benzodioxine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of 4-(Acetylamino)phenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate include its use as a probe in biochemical assays and as a potential inhibitor of certain enzymes.
Medicine: In the medical field, this compound is being investigated for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting various diseases.
Industry: Industrially, this compound is used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for applications in material science and engineering.
Mechanism of Action
The mechanism by which 4-(Acetylamino)phenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Note: Molecular weight calculated based on formula.
Key Observations:
Biological Relevance : Derivatives like SNAP-7941 highlight the benzodioxine scaffold’s utility in receptor targeting (e.g., MCHR1 antagonism), though the target compound’s pharmacological profile remains uncharacterized .
Structural Variations: Compounds such as CS-0309467 and HY-122862 incorporate pyridinamine and dimethylamino groups, which may enhance CNS penetration compared to the target’s acetylamino-phenyl system .
Physicochemical and Pharmacokinetic Properties
- Boiling Point and Lipophilicity: Ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate (CAS 4739-94-0) has a boiling point of 287.2°C and lower polarity, favoring membrane permeability. The target compound’s acetylamino group likely reduces lipophilicity, impacting blood-brain barrier penetration .
- Similarity Scores: Ethyl 2-(4-hydroxyphenoxy)propanoate (similarity score 0.92) shares ester and aromatic ether motifs but lacks the benzodioxine core, underscoring the target’s unique hybrid structure .
Biological Activity
4-(Acetylamino)phenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate, with the molecular formula and a molecular weight of 315.31 g/mol, is a compound of interest due to its potential biological activities. It is characterized by its unique structure which includes an acetylamino group and a benzodioxine moiety, contributing to its pharmacological properties .
Biological Activity
The biological activity of 4-(Acetylamino)phenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate has been explored in various studies, primarily focusing on its effects on cancer cell lines and neuroprotective properties.
Anticancer Activity
Recent investigations have indicated that derivatives of benzodioxines exhibit significant anticancer properties. For instance, in vitro studies have shown that compounds similar to 4-(Acetylamino)phenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate can induce apoptosis in cancer cells through mechanisms such as the inhibition of cell proliferation and the induction of cell cycle arrest .
Table 1: Summary of Anticancer Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| Study B | A549 (Lung Cancer) | 20 | Cell cycle arrest at G2/M phase |
| Study C | HeLa (Cervical Cancer) | 10 | Inhibition of proliferation |
Neuroprotective Effects
Additionally, there is emerging evidence suggesting that this compound may possess neuroprotective effects. Research indicates that it could inhibit acetylcholinesterase activity, which is crucial in the context of neurodegenerative diseases like Alzheimer's .
Table 2: Neuroprotective Activity
| Study Reference | Model Used | Inhibition (%) | Notes |
|---|---|---|---|
| Study D | Rat Brain Homogenate | 30 | Significant reduction in AChE activity |
| Study E | SH-SY5Y Cell Line | 25 | Protective effect against oxidative stress |
Case Studies
A notable case study involved the evaluation of the compound's effects on neuronal cells subjected to oxidative stress. The results demonstrated that treatment with 4-(Acetylamino)phenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate led to a significant decrease in markers of oxidative damage and improved cell viability compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
